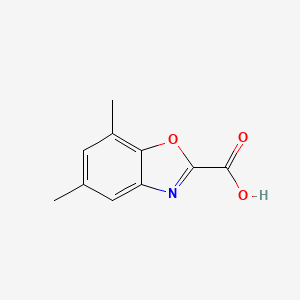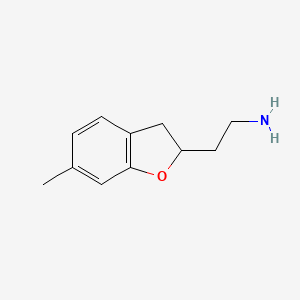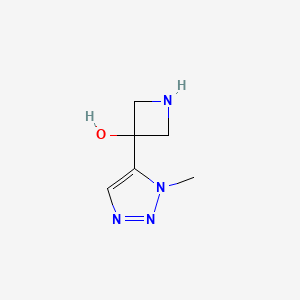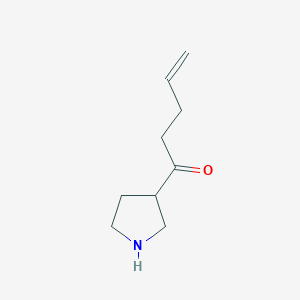
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 5 and 7, and a carboxylic acid group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For example, a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature can yield high amounts of benzoxazole derivatives . Other methods include using nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form π-π stacking or π-cation interactions with biological targets, and the oxygen and nitrogen atoms in the oxazole ring can engage in hydrogen bonding . These interactions enable the compound to modulate the activity of enzymes and proteins involved in various biological pathways, such as DNA topoisomerases, protein kinases, and cyclooxygenases .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
5-Methylbenzoxazole: A derivative with a single methyl group at position 5.
7-Methylbenzoxazole: A derivative with a single methyl group at position 7.
Uniqueness
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both methyl groups at positions 5 and 7, and the carboxylic acid group at position 2. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(2)8-7(4-5)11-9(14-8)10(12)13/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
HYESNLOJTCLVCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)


![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)


![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
